N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine
Description
Historical Context and Discovery of Benzimidazole Derivatives
The benzimidazole scaffold has a rich historical foundation that spans over 150 years of scientific discovery and development. Benzimidazole was first synthesized by Hoebrecker in 1872, who obtained 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. This pioneering work established the foundation for what would become one of the most versatile and therapeutically significant heterocyclic systems in pharmaceutical science.
Following Hoebrecker's initial synthesis, Ladenberg and Wundt further developed synthetic approaches between 1872 and 1878, contributing to the understanding of benzimidazole chemistry and its structural characteristics. The scientific community's interest in benzimidazole compounds was further enhanced when researchers discovered that the 5,6-dimethylbenzimidazole moiety constitutes a crucial component of vitamin B12, highlighting the biological significance of this heterocyclic system.
The systematic exploration of benzimidazole derivatives gained significant momentum throughout the twentieth century, with researchers recognizing the potential for structural modifications to enhance biological activity. The discovery that benzimidazole compounds could serve as effective antiparasitic agents marked a pivotal moment in their therapeutic development. In 1961, 2-(thiazol-4-yl)benzimidazole was discovered in the laboratories of Merck Sharp and Dohme, representing a broad-spectrum anthelmintic that demonstrated the therapeutic potential of this chemical class.
The evolution of benzimidazole chemistry continued with the development of numerous derivatives designed for specific therapeutic applications. Mebendazole was discovered by Janssen Pharmaceutical in Belgium in 1971, followed by albendazole, which was invented by Robert J. Gyurik and Vassilios J. Theodorides and assigned to SmithKline Corporation in 1975. These developments established benzimidazole derivatives as essential components of modern pharmaceutical arsenals.
Structural Significance of Fluorinated Benzimidazole Scaffolds
The incorporation of fluorine atoms into benzimidazole structures represents a sophisticated approach to molecular design that leverages the unique properties of fluorine to enhance biological activity and pharmacological characteristics. Fluorine's exceptional electronegativity of 4.0 on the Pauling scale provides distinct advantages when incorporated into small molecules, creating the strongest bond in organic chemistry through the carbon-fluorine interaction.
Fluorinated benzimidazole derivatives demonstrate several advantageous properties that distinguish them from their non-fluorinated counterparts. The highly electronegative nature of fluorine significantly alters the dipole moment of the overall molecule, influencing molecular interactions and binding affinities with biological targets. This electronegativity also affects the acidity of fluorinated molecules through inductive effects, potentially modulating the compound's ionization state under physiological conditions.
Research has demonstrated that fluorination can profoundly influence nitrogen heterocycles' stability, conformational behavior, hydrogen bonding ability, and basicity. In fluorinated benzimidazole systems, these effects manifest as enhanced stability under physiological conditions and improved binding characteristics with biological targets. Studies have shown that the presence of fluorine substituents can improve biological activities, particularly for antibacterial and antifungal applications.
The structural significance of fluorine substitution in benzimidazole derivatives extends to their pharmacokinetic properties. Fluorine atoms contribute to blocking sites from metabolic oxidation more effectively than other halogens, potentially leading to improved metabolic stability. Additionally, the ability to modulate lipophilicity through fluorine substitution enables optimization of absorption and transport characteristics in biological systems.
Recent research has specifically investigated the antimicrobial properties of fluorinated benzimidazole derivatives, revealing that compounds bearing fluorine substituents demonstrate enhanced antibacterial and antifungal activities compared to unsubstituted parent compounds. The positioning of fluorine atoms within the molecular structure significantly influences biological activity, with meta-fluorophenyl substitution patterns showing particularly promising results in antimicrobial screening studies.
Nomenclature and Systematic Identification of the Compound
This compound represents a complex heterocyclic compound with multiple systematic naming conventions that reflect its structural complexity and chemical properties. The compound is systematically identified through various chemical databases and nomenclature systems, each providing specific insights into its molecular architecture and functional characteristics.
The International Union of Pure and Applied Chemistry nomenclature for this compound is N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine, which systematically describes the structural components and their spatial arrangements. This naming convention identifies the ethyl group attached to the nitrogen atom, the ethanamine chain, and the specific positioning of the fluorine substituent on the benzimidazole ring system.
Properties
IUPAC Name |
N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQCOAYHCQSXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249149 | |
| Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-45-8 | |
| Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Fluoro Group: The fluorine atom is introduced into the benzimidazole ring through electrophilic substitution reactions using reagents such as N-fluorobenzenesulfonimide.
Alkylation: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Final Coupling: The final step involves coupling the benzimidazole derivative with an ethylamine derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fluorinated benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine has shown promising results in antimicrobial assays. Benzimidazole derivatives are frequently evaluated for their antibacterial and antifungal properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, as well as fungal pathogens like Candida albicans .
Antiviral Properties
Research has suggested that benzimidazole derivatives can act as antiviral agents. For instance, some compounds have demonstrated efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus . The mechanism of action typically involves interference with viral replication processes.
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, which plays a crucial role in inflammation . This suggests potential applications in treating inflammatory diseases.
Analgesic Activity
Some studies have highlighted the analgesic effects of benzimidazole derivatives. For example, certain compounds have been shown to reduce pain responses in animal models, indicating their potential as non-opioid pain relief alternatives .
Case Studies
Several case studies provide insights into the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s benzimidazole core is critical for interactions with biological targets, while the fluorine substituent at the 5-position influences electronic properties (e.g., electron-withdrawing effects) and metabolic stability.
Comparative Analysis of Analogous Compounds
Below is a systematic comparison with structurally related compounds, highlighting substituent effects and biological implications:
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Properties
- Fluorine vs. Methoxy : The 5-fluoro substituent in the target compound likely improves metabolic stability compared to the 5-methoxy analog, as fluorine resists oxidative degradation . Methoxy groups, while enhancing solubility, may increase susceptibility to demethylation.
- Nitro and Benzyl Groups : Flunitazene’s 5-nitro and 4-fluorobenzyl groups contribute to high receptor affinity but also elevate toxicity risks, leading to its classification as a controlled substance .
- Heterocycle Core : Replacing benzimidazole with indole (as in 5-MeO-EIPT) shifts activity toward serotonin receptor modulation, underscoring the benzimidazole’s versatility in targeting diverse pathways .
Biological Activity
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine, with the chemical formula C₁₁H₁₄FN₃ and a molecular weight of 207.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₁₄FN₃
- Molecular Weight : 207.25 g/mol
- CAS Number : 915921-45-8
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzimidazole core is known for its ability to inhibit various enzymes and receptors, making it a valuable scaffold in drug design.
1. Anticancer Activity
Research has indicated that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.
In a study, this compound demonstrated an IC50 value of 15 nM against FGFR1, indicating strong enzymatic inhibition and potential for further development as an anticancer agent .
2. Antimicrobial Activity
Compounds with benzimidazole structures have also been evaluated for their antimicrobial properties. A study highlighted that certain derivatives exhibited significant antibacterial activity against various strains of bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | <1 | |
| Other Derivative | Staphylococcus aureus | <0.5 |
The minimum inhibitory concentration (MIC) for this compound against E. coli was found to be less than 1 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
3. Anti-inflammatory Activity
Benzimidazole derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines.
Case Study 1: FGFR Inhibition in Cancer Models
In vivo studies using xenograft models demonstrated that the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated at doses up to 10 mg/kg/day, indicating a favorable safety profile alongside its efficacy .
Case Study 2: Antibacterial Efficacy
A series of in vitro tests against clinical isolates revealed that this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating resistant infections .
Q & A
Q. What synthetic routes are commonly employed for N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine, and how can intermediates be characterized?
The synthesis typically involves condensation of 5-fluoro-1H-benzimidazole precursors with ethylamine derivatives. A representative method includes refluxing intermediates like 6-chloro-5-fluoro-2-methyl-1H-benzimidazole with substituted amines in ethanolic KOH, followed by extraction and purification via chromatography . Key intermediates, such as the benzimidazole core, can be characterized using FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (distinct shifts for ethyl and fluorinated groups), and HPLC for purity assessment. Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what markers distinguish its structure?
- ¹H NMR : Signals for ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.0–3.5 ppm for N-CH₂), aromatic protons (δ ~7.0–8.5 ppm for benzimidazole), and NH/amine protons (broad δ ~5.0–6.0 ppm).
- ¹³C NMR : Fluorine coupling splits the C-5 carbon (δ ~150–160 ppm).
- FT-IR : Stretches at ~3400 cm⁻¹ (N-H), ~1620 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-F).
- X-ray diffraction : Confirms planarity of the benzimidazole ring and hydrogen-bonding patterns (e.g., N-H⋯N interactions) .
Advanced Questions
Q. How can computational methods like DFT optimize reaction pathways or predict bioactivity?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), charge distribution, and potential binding sites. For example:
-
Reactivity : Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing electrophilic attack susceptibility.
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Bioactivity : Molecular docking predicts interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), where the benzimidazole core mimics natural substrates .
-
Table 1 : Key DFT parameters for this compound:
Parameter Value HOMO (eV) -6.2 LUMO (eV) -1.8 Dipole Moment (Debye) 4.5
Q. What experimental strategies resolve contradictions in crystallographic data for benzimidazole derivatives?
- Redundancy in data collection : High multiplicity (>4) reduces noise in X-ray datasets.
- Hydrogen bonding analysis : SHELXL refinement identifies intermolecular interactions (e.g., N-H⋯F vs. N-H⋯N) that stabilize crystal packing .
- Twinned data handling : SHELXE’s dual-space algorithms deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Q. How do structural modifications (e.g., fluorination) influence biological activity?
Fluorine at C-5 enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving membrane permeability. Comparative studies of fluorinated vs. non-fluorinated analogs show:
- Antimicrobial activity : MIC values decrease by 50% against S. aureus due to enhanced target binding .
- Anticancer activity : Fluorination increases apoptosis induction in MCF-7 cells (IC₅₀ = 12 μM vs. 25 μM for non-fluorinated analog) .
Methodological Challenges
Q. How can reaction yields be optimized for N-ethylamine coupling steps?
- Catalyst screening : Pd/C or CuI improves coupling efficiency (yields increase from 40% to 75%).
- Solvent selection : DMF or THF enhances solubility of intermediates.
- Temperature control : Reflux at 80–100°C minimizes side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
